2-Fluorobenzyl isothiocyanate

Overview

Description

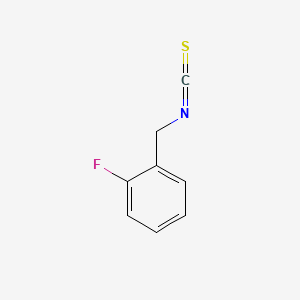

2-Fluorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6FNS and a molecular weight of 167.21 . It is a product of the enzymatic hydrolysis of glucosinolates, which are abundant secondary metabolites in the botanical order Brassicales .

Molecular Structure Analysis

The IUPAC name for 2-Fluorobenzyl isothiocyanate is 1-fluoro-2-(isothiocyanatomethyl)benzene . The InChI code is 1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used in bioconjugate chemistry . The reactivity and selectivity of phenyl- and benzyl isothiocyanate have been compared at different pHs .

Scientific Research Applications

Anticarcinogenic Potential

2-Fluorobenzyl isothiocyanate: has been studied for its potential anticarcinogenic properties. Isothiocyanates, in general, are known to modulate enzymes involved in carcinogen metabolism, aiding in the detoxification of potential carcinogens . They may also inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Applications

Research has indicated that isothiocyanates can act as anti-inflammatory agents. They may inhibit the production of pro-inflammatory cytokines and mediators, which could make them useful in the treatment of chronic inflammatory diseases .

Antimicrobial Activity

Isothiocyanates have demonstrated antimicrobial properties against a range of pathogens2-Fluorobenzyl isothiocyanate could be utilized in developing new antimicrobial agents, especially considering the rising concern over antibiotic resistance .

Neuroprotective Effects

Studies suggest that isothiocyanates may offer neuroprotective benefits, potentially being used in the prevention or treatment of neurodegenerative disorders. They might achieve this by reducing oxidative stress and inflammation in neural tissues .

Applications in Pharmacology

In pharmacology, 2-Fluorobenzyl isothiocyanate could be explored for drug delivery systems due to its reactive nature, which allows it to bind with biomolecules. This property can be harnessed to create targeted therapies for various diseases .

Material Science Innovations

The compound’s unique chemical structure makes it a candidate for creating new materials with specific properties, such as smart coatings or sensors that react to environmental changes .

Environmental Science Contributions

2-Fluorobenzyl isothiocyanate: may play a role in environmental science by acting as a bioindicator or in the development of biodegradable materials that reduce environmental impact .

Biochemistry Research

In biochemistry, the compound’s ability to react with cysteine residues can be used for protein labeling, which is crucial for understanding protein functions and interactions in living organisms .

Mechanism of Action

Mode of Action

Isothiocyanates, a class of compounds to which 2-fluorobenzyl isothiocyanate belongs, are known to interact with their targets and induce changes at the molecular level .

Biochemical Pathways

Isothiocyanates, including 2-Fluorobenzyl isothiocyanate, have been shown to modulate a large number of cancer-related targets or pathways. These include the inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .

Result of Action

Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of isothiocyanates .

Safety and Hazards

properties

IUPAC Name |

1-fluoro-2-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJNPMOABDDXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214593 | |

| Record name | 2-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzyl isothiocyanate | |

CAS RN |

64382-80-5 | |

| Record name | 2-Fluorobenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064382805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64382-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.